Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

This 2-chlorobenzamide-imidazole-thioether (CAS 886898-69-7) is a critical SAR probe for systematic mapping of halogen position, electronic character, and halogen-bonding contributions on a patent-validated scaffold. The ortho-chloro group provides a unique combination of steric and electron-withdrawing effects (Hammett σₘ ≈ 0.37) that cannot be replicated by the 4-Cl, 3-Br, 2-F, or unsubstituted analogs. It also serves as a versatile synthetic handle for late-stage cross-coupling diversification, which the corresponding 2-fluoro analog does not reliably enable. For non-human research use only.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.9 g/mol
CAS No. 886898-69-7
Cat. No. B6481992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
CAS886898-69-7
Molecular FormulaC18H16ClN3OS
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyVSKNBKZMPMAUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886898-69-7): Chemical Identity and Procurement-Relevant Scaffold Profile


2-Chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886898-69-7) is a synthetic small molecule (C₁₈H₁₆ClN₃OS, MW 357.9 g/mol) comprising a 2-chlorobenzamide group linked via a thioether bridge to a 5-phenyl-1H-imidazole heterocycle [1]. The compound belongs to a commercially available screening library series (Life Chemicals F2605) and is supplied at ≥90% purity for non-human research use only [2]. Its structural architecture combines an electron-deficient aromatic ring (2-chlorophenyl) with a hydrogen-bond-capable imidazole-thioether scaffold . No primary research articles, patents, or authoritative database entries reporting direct biological activity data for this specific CAS number were identified in the open literature as of the search date.

Why 2-Chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide Cannot Be Interchanged with In-Class Analogs: Positional and Electronic Determinants


Compounds within the N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide series share a common imidazole-thioether-ethyl linker scaffold, but differ critically in the substitution pattern and identity of the benzamide ring substituent . The 2-chloro group on the target compound introduces a unique combination of steric ortho-effects and electron-withdrawing inductive character (Hammett σₘ ≈ 0.37 for Cl) that cannot be replicated by the 4-chloro positional isomer (CAS 886898-59-5) , the 3-bromo analog (CAS 886898-21-1) , or the unsubstituted parent benzamide . Structure-activity relationship (SAR) studies on related imidazole-thioether-benzamide chemotypes indicate that the position and electronic nature of benzamide substituents significantly modulate hydrogen-bonding geometry with biological targets and affect both potency and selectivity profiles . Generic substitution—replacing the target compound with another in-class analog sharing the core scaffold but differing in substitution—therefore risks altering target engagement, physicochemical properties, and biological readout in unpredictable ways. No head-to-head comparative pharmacological data are publicly available for this compound series; the differentiation rationale is based on well-established medicinal chemistry principles and class-level SAR evidence .

Quantitative Differentiation Evidence for 2-Chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886898-69-7) vs. Closest Analogs


Ortho-Chloro Substitution Confers Distinct Steric and Electronic Profile vs. Para-Chloro Positional Isomer (CAS 886898-59-5)

The target compound bears a chlorine atom at the ortho (2-) position of the benzamide ring, whereas the closest positional isomer (CAS 886898-59-5) bears chlorine at the para (4-) position [1]. This positional difference produces distinct molecular recognition surfaces: the ortho-Cl restricts rotational freedom of the amide carbonyl via steric buttressing and alters the electrostatic potential distribution across the benzamide pharmacophore [2]. In contrast, the para-Cl isomer presents the chlorine substituent distal to the amide linkage, with minimal steric influence on the amide conformation . Computed XLogP3 for a structurally related 3,5-dimethyl analog (CID 16800576) is 4.3 [3]; the 2-chloro substitution in the target compound is predicted to reduce logP relative to the 4-chloro isomer due to intramolecular electronic effects on solvation [2]. Direct experimental logP or pKa data for either compound are not publicly available.

Medicinal chemistry Structure-activity relationship Pharmacophore design

Halogen Identity Modulates Electrophilic Reactivity and Hydrogen-Bonding Potential: 2-Chloro vs. 2-Fluoro Analog (CAS 886898-44-8)

The target compound (2-Cl) and its 2-fluoro analog (CAS 886898-44-8) differ only in the identity of the ortho-halogen substituent on the benzamide ring [1][2]. Chlorine and fluorine differ substantially in electronegativity (Pauling scale: Cl = 3.16, F = 3.98), van der Waals radius (Cl = 1.75 Å, F = 1.47 Å), and halogen-bond donor strength (Cl > F) [3]. The 2-fluoro analog is reported by its vendor to possess enhanced metabolic stability and binding affinity attributable to the fluorine atom's electronic properties [2], while the 2-chloro analog's larger halogen provides stronger potential for halogen-bonding interactions with biological target residues (e.g., carbonyl oxygens in protein backbones) [3]. The compounds exhibit different procurement profiles: 2-Cl (90%+, 15 mg at $89) vs. 2-F (90%+, 3 mg at $63) [1][2]. Direct comparative biological data (binding, inhibition, or cellular assays) are not available in the public domain for either compound.

Halogen bonding Drug-receptor interaction Metabolic stability

Electron-Withdrawing 2-Chloro Substituent Predicted to Modulate Benzamide Carbonyl Hydrogen-Bond Acceptor Strength Relative to Electron-Donating Analogs

The 2-chloro substituent (Hammett σₘ = 0.37) withdraws electron density from the benzamide ring and its attached carbonyl group, increasing the partial positive charge on the amide NH donor and decreasing the carbonyl oxygen's hydrogen-bond acceptor basicity relative to electron-donating substituents [1]. In contrast, analogs bearing electron-donating groups such as 4-methoxy (CAS 886897-65-0; σₚ = -0.27) or 3,5-dimethyl (CAS 886897-59-2; σₘ = -0.07 per methyl) present electronically reversed benzamide pharmacophores [2]. These electronic differences are predicted to alter hydrogen-bond geometry and affinity with biological target residues, particularly in kinase ATP-binding pockets and protease active sites where amide-target hydrogen bonds are critical [3]. Quantitative hydrogen-bond acidity/basicity parameters (Abraham's α₂ᴴ/β₂ᴴ) or pKa values are not experimentally reported for this compound series.

Pharmacophore modeling Hydrogen bonding Medicinal chemistry design

Imidazole-Thioether-Benzamide Scaffold Is Privileged in Patent Literature for Immunomodulatory and Kinase-Inhibitory Applications

The imidazole-2-thioether scaffold, which forms the core of the target compound, has been claimed in multiple patent families for therapeutic applications. Patent JP2005530799 describes 2-thio-substituted imidazole derivatives with immunomodulating and cytokine-release-inhibiting activity [1]. US patents on imidazole-benzamide derivatives describe mitotic kinesin (KSP/Eg5) inhibitors for cancer therapy [2]. A separate patent family (WO/EP) claims 2-thio-substituted imidazole derivatives as PDE10A enzyme inhibitors [3]. While the target compound (CAS 886898-69-7) itself is not explicitly claimed in these patents, the specific combination of 2-chlorobenzamide with a 5-phenylimidazole-2-thioether linker maps onto the pharmacophoric elements present in these patent disclosures [1][2][3]. This scaffold privilege provides a priori rationale for prioritizing this compound over structurally unrelated chemotypes in screening campaigns targeting these therapeutic areas.

Immunomodulation Kinase inhibition Patent landscape

Computed Molecular Complexity and Heavy Atom Count Differentiate Target Compound from Simpler In-Class Analogs

The target compound has a reported molecular complexity rating of 406 (computed by Lexichem TK 2.7.0, as deposited in PubChem) . This value reflects the combined contribution of the 5-phenylimidazole heterocycle, the thioether-linked ethyl spacer, and the 2-chlorobenzamide moiety. The complexity rating provides a quantitative metric for scaffold diversity assessment in library design contexts [1]. The exact mass is 357.0702610 Da and the molecular weight is 357.9 g/mol . In contrast, the unsubstituted parent compound N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide has a lower molecular weight and complexity due to the absence of the chlorine substituent . This complexity difference translates into distinct chemical space occupancy when assessed by diversity metrics such as Tanimoto similarity or principal component analysis of physicochemical descriptors.

Molecular complexity Drug-likeness Chemical diversity

Optimal Research and Procurement Application Scenarios for 2-Chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886898-69-7)


Structure-Activity Relationship (SAR) Exploration of Benzamide Substitution Effects on Imidazole-Thioether Scaffold Pharmacology

The target compound's ortho-chloro substitution provides a critical data point in SAR studies probing how halogen position (2-Cl vs. 4-Cl vs. 3-Cl), halogen identity (Cl vs. Br vs. F), and electronic character (electron-withdrawing vs. electron-donating) modulate biological activity on the conserved imidazole-thioether-benzamide scaffold. As evidenced by the Hammett-based electronic differentiation and patent-validated scaffold privilege described in Section 3, procurement of the 2-chloro variant—alongside its 4-chloro positional isomer (CAS 886898-59-5), the 2-fluoro analog (CAS 886898-44-8), and the 3-bromo analog (CAS 886898-21-1)—enables systematic SAR mapping that cannot be achieved through any single compound alone [1][2].

Focused Screening Library Design Targeting Kinase, PDE, or Immunomodulatory Pathways

The imidazole-2-thioether-benzamide scaffold maps onto pharmacophoric elements present in patent-disclosed inhibitors of mitotic kinesins (KSP/Eg5), phosphodiesterase 10A (PDE10A), and immunomodulatory targets (cytokine-release inhibition) [1]. Including the target compound in focused screening decks directed at these target classes leverages patent-validated chemical space. The 2-chlorobenzamide moiety introduces electron-deficient character (Hammett σₘ ≈ 0.37) that may preferentially engage kinase hinge regions or PDE catalytic sites where hydrogen-bonding with electron-deficient amides is structurally conserved [2]. This represents a rational procurement strategy for mechanism-based screening rather than random diversity-based selection.

Chemical Probe Development and Tool Compound Synthesis via 2-Chloro Synthetic Handle Derivatization

The 2-chloro substituent on the benzamide ring serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), enabling late-stage diversification of the benzamide ring [1]. This positions the target compound as a versatile intermediate for generating focused libraries of derivatives with varied aryl, heteroaryl, or amino substituents at the 2-position. The stability of the imidazole-thioether linker under standard cross-coupling conditions supports reliable derivatization without scaffold degradation. Procurement of the parent 2-chloro compound provides access to a derivatizable entry point that the corresponding 2-fluoro analog (CAS 886898-44-8) does not offer as readily, due to the lower reactivity of aryl fluorides in cross-coupling chemistry [2].

Negative Control or Comparator Arm in Halogen-Bonding Interaction Studies

The 2-chloro substituent provides stronger halogen-bond donor potential (σ-hole magnitude) compared to the 2-fluoro analog due to chlorine's greater polarizability [1]. In biophysical or structural biology studies (X-ray crystallography, ITC, SPR) aimed at characterizing halogen-bonding contributions to ligand-target binding, the 2-chloro compound serves as a halogen-bond-capable probe, while the unsubstituted parent benzamide serves as a halogen-bond-null negative control. This differential application, grounded in the well-established principles of halogen bonding in protein-ligand interactions, cannot be fulfilled by the 2-fluoro analog, whose weaker halogen-bonding capacity may not produce a detectable signal in biophysical assays [1].

Quote Request

Request a Quote for 2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.